molecular formula C8H9NO2S2 B1294519 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 32451-19-7

2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1294519
CAS RN: 32451-19-7
M. Wt: 215.3 g/mol
InChI Key: ZUDFHYZUQCNUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid is a compound that belongs to the class of thiazolidine derivatives. These compounds have been studied for various biological activities and potential therapeutic applications. The thiazolidine core is a five-membered ring containing both sulfur and nitrogen atoms, which is a key feature contributing to the chemical and biological properties of these molecules .

Synthesis Analysis

The synthesis of thiazolidine derivatives typically involves the cyclocondensation of amino acids, such as L-cysteine, with aldehydes or ketones. For instance, 2-substituted thiazolidine-4-carboxylic acids have been synthesized by reacting L-cysteine with various aldehydes, resulting in a mixture of diastereoisomers . The synthesis can be stereoselective, as demonstrated in the preparation of 2-substituted (2R,4R)-3-(3-mercapto-propionyl)thiazolidine-4-carboxylic acids from natural L-cysteine . Additionally, regioselective nucleophilic attacks have been employed to create thiazolidine derivatives with specific substituents .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of thiazolidine-4-carboxylic acid revealed an intramolecular hydrogen bond and a bifurcated hydrogen bond, which contribute to the compound's stability and properties . The zwitterionic nature of thiazolidine in the solid state has also been confirmed through crystallographic studies .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, including ring opening and solvolysis. For instance, 2-substituted thiazolidine-4-carboxylic acids have been suggested to act as prodrugs of L-cysteine, releasing the amino acid in vivo through nonenzymatic ring opening followed by solvolysis . The in-solution behavior of these compounds often involves epimerization at the chiral center, as evidenced by NMR studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of the sulfur atom in the thiazolidine ring affects the compound's basicity and stability. For example, thiazolidine-4-carboxylic acid exhibits lower basicity compared to its non-sulfur-containing analogue, proline, due to resonance stabilization . The zwitterionic nature of these compounds in the solid state also impacts their solubility and reactivity .

Scientific Research Applications

Antioxidant and Aging-Related Research

  • Thiazolidine-4-carboxylic acid (TC) , a cyclic sulfur amino acid related to 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid, has shown promising results in geriatric medicine. Studies have indicated that TC, combined with folic acid, can revitalize age-related biochemical variables in blood and tissues. It has also been noted for its anti-toxic effects, particularly on the liver, and may slow the aging process and prolong lifespan in mammals (Weber, Fleming, & Miquel, 1982).

Chemical Synthesis and Stability

  • Research has explored the solid-phase synthesis of thiazolidine-based compounds, including 2-substituted thiazolidine-4-carboxylic acids. These studies have evaluated different conditions for N-acylation, S-oxidation, and the stability of thiazolidines to reagents used in solid-phase synthesis (Patek, Drake, & Lebl, 1995).
  • The stability of thiazolidine-4-carboxylic acids in various solutions, including acidic and basic environments, has been a subject of investigation. These studies help in understanding the conditions favorable for the stability and use of such compounds in different chemical reactions and applications (Belikov, Sokolov, Naidenova, & Dolgaya, 2005).

Applications in Cancer Research

  • Thiazolidine-4-carboxylic acid has been investigated as a potential cancer treatment agent . Early research suggested its ability to induce reverse transformation of tumor cells into normal cells, and it was explored in patients with advanced cancer, particularly epidermoid carcinoma of the head and neck with pulmonary metastases (Brugarolas & Gosálvez, 1980).

Food Chemistry and Flavor Stability

  • The role of 2-substituted 1,3-thiazolidine-4-carboxylic acids in beer flavor stability has been examined. These compounds bind to beer-aging aldehydes, potentially playing a significant role in maintaining or altering the flavor of beer during aging (Baert et al., 2015).

Safety And Hazards

While specific safety data for “2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid” is not available, it’s important to handle all chemical compounds with care. Some similar compounds can cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

The future directions would depend on the specific applications of “2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid”. Compounds with thiophene rings are widely used in organic synthesis and materials science, and continue to be a topic of research .

properties

IUPAC Name

2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDFHYZUQCNUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954204
Record name 2-(Thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid

CAS RN

32451-19-7
Record name 2-(2-Thienyl)-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32451-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thien-2-ylthiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032451197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32451-19-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 32451-19-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-thien-2-ylthiazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid

Citations

For This Compound
1
Citations
OB Sutcliffe, RC Storr, TL Gilchrist… - Journal of the Chemical …, 2001 - pubs.rsc.org
The transient 1-azafulvenium methides 24, 26 and 28 generated by thermal extrusion of sulfur dioxide from pyrrolo[1,2-c][1,3]thiazole 2,2-dioxide 20 (R = Me), 22 and 23 undergo …
Number of citations: 16 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.